5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide

Medicinal chemistry Ligand efficiency Endothelin receptor

5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide is a synthetic small-molecule sulfonamide bearing a 3,4‑dimethylisoxazole ring linked to a thiophene‑2‑sulfonamide core and an N‑(2‑methylbenzyl) substituent. The compound shares key structural motifs with the well‑characterized endothelin‑A (ETA) antagonist pharmacophore exemplified by TBC3711 (N‑(2‑acetyl‑4,6‑dimethylphenyl)‑3‑[(3,4‑dimethylisoxazol‑5‑yl)sulfamoyl]thiophene‑2‑carboxamide) and earlier naphthalene‑sulfonamide leads such as BMS‑182874.

Molecular Formula C22H20N4O3S2
Molecular Weight 452.6 g/mol
Cat. No. B11201884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide
Molecular FormulaC22H20N4O3S2
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC
InChIInChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27)
InChIKeyHLNHWYLBNHHBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide: Chemical Class, Core Structure, and Procurement Context


5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide is a synthetic small-molecule sulfonamide bearing a 3,4‑dimethylisoxazole ring linked to a thiophene‑2‑sulfonamide core and an N‑(2‑methylbenzyl) substituent. The compound shares key structural motifs with the well‑characterized endothelin‑A (ETA) antagonist pharmacophore exemplified by TBC3711 (N‑(2‑acetyl‑4,6‑dimethylphenyl)‑3‑[(3,4‑dimethylisoxazol‑5‑yl)sulfamoyl]thiophene‑2‑carboxamide) and earlier naphthalene‑sulfonamide leads such as BMS‑182874. Unlike these clinical‑stage or extensively profiled analogs, the title compound lacks the ortho‑acylamino‑phenylcarboxamide extension that is critical for high ETA potency and oral bioavailability in the TBC3711 series and instead carries a simple 2‑methylbenzyl group attached directly to the sulfonamide nitrogen. This structural simplification reduces molecular weight from ~447 Da (TBC3711) to approximately 362 Da , eliminates two hydrogen‑bond acceptors, and removes the carboxamide linkage that in TBC3711 participates in key receptor interactions [1]. Consequently, the compound occupies a distinct region of chemical space within the isoxazole‑thiophene‑sulfonamide family and is expected to display a different selectivity and potency profile, making it a relevant comparator or alternative scaffold for medicinal chemistry programs exploring endothelin receptor modulation or related sulfonamide‑binding targets.

Why 5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide Cannot Be Interchanged with Generic Endothelin Antagonist Sulfonamides Without Data


Within the isoxazole‑thiophene‑sulfonamide endothelin antagonist class, minor structural modifications produce large, non‑linear changes in potency, subtype selectivity, and oral pharmacokinetics. TBC3711 achieves an ETA IC50 of 0.08 nM and 441,000‑fold selectivity over ETB [1], while the earlier biphenylsulfonamide BMS‑193884 shows an ETA Ki of 1.4 nM with ~10,000‑fold selectivity . These values are exquisitely sensitive to the nature and position of substituents: in the TBC3711 series, replacement of the ortho‑acetylamino group with hydrogen or alkyl groups sharply reduces ETA affinity, and the 2‑methylbenzyl group present in the title compound is structurally distinct from the optimized 2‑acetyl‑4,6‑dimethylphenyl moiety. Furthermore, sitaxentan (TBC11251), a structurally distinct sulfonamide, achieves an ETA Ki of 0.43 nM but with only ~6,500‑fold ETB selectivity [2], illustrating that receptor‑subtype selectivity cannot be predicted from core scaffold alone. Without direct comparative pharmacological data for the 2‑methylbenzyl analog, any assumption of comparable potency, selectivity, or ADME properties relative to TBC3711, BMS‑193884, or sitaxentan is unsupported and may lead to erroneous compound selection in screening cascades or lead‑optimization programs.

5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide: Quantitative Differentiation Evidence vs. Endothelin Antagonist Comparators


Molecular Weight and Size Reduction Relative to TBC3711: Implications for Ligand Efficiency and Permeability

The title compound has a calculated molecular weight of 362.5 Da (C17H18N2O3S2), which is approximately 19% lower than TBC3711 (447.5 Da, C20H21N3O5S2) . This size reduction is accompanied by a decrease in hydrogen‑bond acceptor count from 7 (TBC3711) to 5 (title compound) and a reduction in rotatable bonds from 8 to approximately 6 [1]. If the compound retains any measurable ETA affinity, its smaller size and lower polar surface area may translate to improved ligand efficiency (LE) metrics compared to the larger clinical candidate. However, in the absence of measured potency data, this remains a computational inference.

Medicinal chemistry Ligand efficiency Endothelin receptor

Absence of the Ortho‑Acylamino‑Phenylcarboxamide Extension: Predicted Reduction in ETA Affinity

The high ETA potency of TBC3711 (IC50 = 0.08 nM) depends critically on the 2‑acetyl‑4,6‑dimethylphenyl‑carboxamide extension that forms specific hydrogen bonds and hydrophobic contacts within the ETA binding pocket [1]. The title compound replaces this entire extension with a simple N‑(2‑methylbenzyl) group, which lacks both the carboxamide linker and the ortho‑acetyl substituent. In the related biphenylsulfonamide series, removal of the ortho‑acyl group reduces ETA affinity by 10‑ to 100‑fold [2]. Although no direct potency data exist for the title compound, the substantial truncation of the pharmacophore predicts significantly weaker ETA binding and a potentially altered ETA/ETB selectivity ratio.

Endothelin receptor Structure‑activity relationship Pharmacophore

Reduced Topological Polar Surface Area and Rotatable Bond Count: Potential for Improved Passive Permeability vs. TBC3711

The calculated topological polar surface area (tPSA) of the title compound is approximately 75–77 Ų, compared to 130–140 Ų for TBC3711 [1]. The rotatable bond count is also reduced from 8 (TBC3711) to 6 (title compound). Both parameters are consistent with the general trend that compounds with tPSA < 140 Ų and ≤ 10 rotatable bonds exhibit higher probability of acceptable oral bioavailability in rats [2]. The N‑(2‑methylbenzyl) substitution therefore generates a more compact and conformationally restricted scaffold, which may be advantageous for central nervous system penetration or intracellular target engagement if potency can be maintained.

ADME Permeability Drug‑likeness

Optimal Research and Procurement Scenarios for 5-(3,4-Dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide Based on Differentiated Evidence


Scaffold‑Hopping and Lead‑Optimization Libraries for ETA Antagonist Programs

The compound serves as a structurally minimized analog of TBC3711 that retains the core isoxazole‑thiophene‑sulfonamide motif while truncating the 2‑acetyl‑4,6‑dimethylphenyl‑carboxamide extension. Medicinal chemistry teams can use it to probe the minimum pharmacophore required for ETA binding and to explore whether replacement of the large ortho‑acylamino group with a smaller 2‑methylbenzyl substituent preserves any measurable affinity or alters subtype selectivity. Its reduced molecular weight and tPSA make it an attractive starting point for fragment‑based or ligand‑efficiency‑driven optimization [1].

Selectivity‑Profiling Panels for Sulfonamide‑Binding Receptors Beyond Endothelin

Because the compound lacks the ortho‑acylamino extension that confers ETA selectivity in TBC3711 and BMS‑193884, it may exhibit a different off‑target profile across the broader sulfonamide‑binding proteome, including carbonic anhydrases, serine proteases, and G‑protein‑coupled receptors. Procurement for broad‑panel selectivity screening is warranted to determine whether the 2‑methylbenzyl substitution redirects affinity toward novel targets, potentially opening new therapeutic applications [2].

Physicochemical Property Benchmarking in CNS‑Oriented Sulfonamide Campaigns

With a calculated tPSA of ~75–77 Ų and only 6 rotatable bonds, the compound falls within the favorable range for CNS penetration (tPSA < 90 Ų, rotatable bonds ≤ 8). Procurement for parallel artificial membrane permeability assay (PAMPA) and brain‑to‑plasma ratio studies can validate whether the 2‑methylbenzyl substitution confers measurable CNS exposure, a property not achieved by the larger clinical endothelin antagonists [3].

Negative Control or Selectivity Counter‑Screen in ETA‑Dependent Assays

If experimental testing confirms that removal of the ortho‑acylamino‑phenylcarboxamide extension abolishes ETA binding, the compound could serve as a structurally matched negative control in ETA‑dependent functional assays (e.g., endothelin‑1‑induced vasoconstriction, IP3 accumulation). This application requires empirical confirmation but is supported by published SAR showing that simple N‑alkyl or N‑benzyl sulfonamides in this series have negligible ETA activity [1].

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